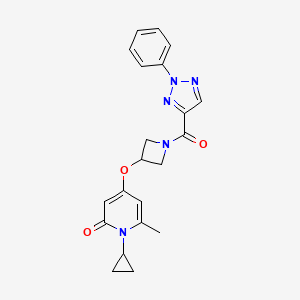

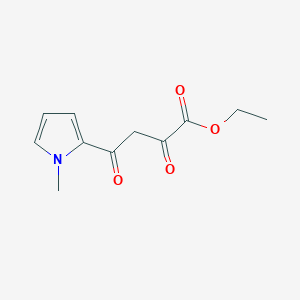

![molecular formula C16H13N7O3 B2509042 1-oxyde de pyridine 3-(((8-(3-méthyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)carbamoyl) CAS No. 2034531-59-2](/img/structure/B2509042.png)

1-oxyde de pyridine 3-(((8-(3-méthyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)carbamoyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core, which is a fused bicyclic structure that has been the subject of various synthetic studies due to its potential biological activities. The molecule also contains a 1,2,4-oxadiazole moiety, which is known for its presence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine compounds has been achieved through various methods. An efficient three-step synthesis was reported for a series of fused bicyclic s-[1,2,4]triazolo[1,5-a]pyridines, utilizing novel intermediates derived from hydrazides and methyl coumalate. This method featured the formation of a dihydrazide intermediate, which avoided the need for oxidative N-N bond formation typically required in 1,2,4-triazole synthesis . Another synthesis approach involved the oxidative cyclization of hydrazine derivatives promoted by iodine(III) reagents, which are favored for their low toxicity and ease of handling .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing the presence of polymorphic forms. For instance, the compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole exhibited two polymorphic forms with different molecular and crystal structures. The polymorphs differed in their conformational energy and the type of stacking interactions within the crystal lattice .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole moieties in the compound are known to participate in various chemical reactions. The triazolopyridine ring system can be assembled through cyclization reactions , while the oxadiazole ring can be involved in electroluminescent material synthesis, indicating its potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole structures have been explored. Oxadiazolium salts derived from these compounds have shown excellent moisture stability, which is an unusual feature for such compounds . Additionally, derivatives of 1,3,4-oxadiazole-triazolopyridinone-carbazole have been characterized as highly efficient bluish-green electroluminescent materials, suggesting good photoconductivity and flexible structure properties . The polymorphic forms of these compounds also exhibit different interaction energies and lattice energies, which can influence their stability and solubility .

Applications De Recherche Scientifique

- Les dérivés triazoles ont été étudiés pour leurs propriétés antibactériennes. Les chercheurs ont exploré leur efficacité contre les agents pathogènes multirésistants, dans le but de lutter contre les infections bactériennes .

- Les triazoles, y compris ce composé, sont couramment utilisés comme agents antifongiques. Les médicaments disponibles dans le commerce tels que le fluconazole et le voriconazole appartiennent à cette classe .

- Les composés contenant des triazoles se sont montrés prometteurs dans la recherche sur le cancer. Leur capacité à interagir avec les enzymes et les récepteurs en fait des candidats intéressants pour le développement de médicaments anticancéreux .

- Certains dérivés triazoles présentent des propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres et protéger les cellules des dommages oxydatifs .

- Les molécules à base de triazoles ont été étudiées pour leur activité antivirale. Les chercheurs ont exploré leur potentiel contre divers virus .

Activité antibactérienne

Propriétés antifongiques

Potentiel anticancéreux

Activité antioxydante

Études antivirales

Effets anti-inflammatoires et analgésiques

Mécanisme D'action

Target of action

Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . Triazolopyridines are a class of compounds that have been studied for their potential as therapeutic agents, but the specific targets can vary widely depending on the exact structure of the compound.

Mode of action

The mode of action of these compounds can also vary widely. For example, some oxadiazole derivatives have been found to exhibit antibacterial effects . The exact mechanism by which they interact with their targets can depend on many factors, including the presence of other functional groups on the molecule.

Biochemical pathways

The biochemical pathways affected by these compounds can be diverse. For example, some oxadiazole derivatives have been found to have nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of action

The molecular and cellular effects of these compounds can be diverse and depend on their exact mechanism of action. For example, some oxadiazole derivatives have been found to exhibit strong antibacterial effects .

Propriétés

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c1-10-18-16(26-21-10)12-5-3-7-23-13(19-20-14(12)23)8-17-15(24)11-4-2-6-22(25)9-11/h2-7,9H,8H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVZOVXTVVZMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C[N+](=CC=C4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

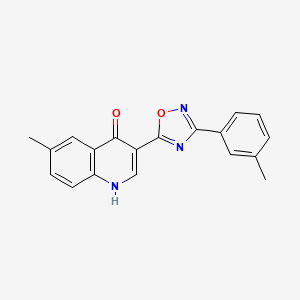

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

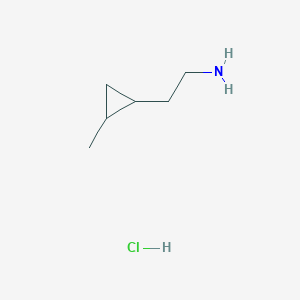

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

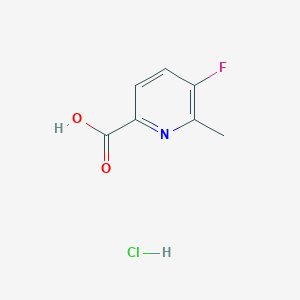

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)